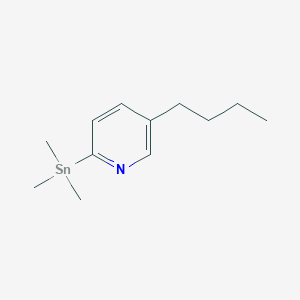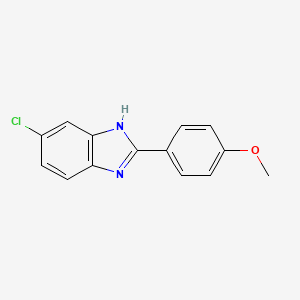
(R)-(2R,3R,4R,5S,6R)-2-(((2R,3S,4R,5R,6S)-3,6-Dihydroxy-5-((R)-3-hydroxytetradecanamido)-4-(((R)-3-hydroxytetradecanoyl)oxy)tetrahydro-2H-pyran-2-yl)methoxy)-6-(hydroxymethyl)-3-((R)-3-hydroxytetradecanamido)-5-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ®-(2R,3R,4R,5S,6R)-2-(((2R,3S,4R,5R,6S)-3,6-Dihydroxy-5-(®-3-hydroxytetradecanamido)-4-((®-3-hydroxytetradecanoyl)oxy)tetrahydro-2H-pyran-2-yl)methoxy)-6-(hydroxymethyl)-3-(®-3-hydroxytetradecanamido)-5-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate is a complex organic molecule. It features multiple hydroxyl groups, amide linkages, and a phosphonooxy group, indicating its potential biological activity and complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, formation of amide bonds, and esterification reactions. Each step would require specific reagents and conditions, such as:
Protection of Hydroxyl Groups: Using protecting groups like tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) ethers.
Amide Bond Formation: Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Esterification: Using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Amide groups can be reduced to amines using lithium aluminum hydride (LiAlH4).
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups would yield ketones or carboxylic acids, while reduction of amides would yield amines.
Aplicaciones Científicas De Investigación
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological molecules or its role in metabolic pathways.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with enzymes, receptors, or other biomolecules through hydrogen bonding, hydrophobic interactions, or covalent modifications. The presence of multiple hydroxyl and amide groups suggests potential for forming strong hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-3-hydroxytetradecanoic acid: A simpler compound with similar hydroxyl and amide groups.
®-3-hydroxytetradecanamide: Another related compound with amide functionality.
Tetrahydro-2H-pyran derivatives: Compounds with similar pyran ring structures.
Uniqueness
The uniqueness of the compound lies in its complex structure, featuring multiple functional groups and stereocenters, which could confer unique biological or chemical properties.
Propiedades
Fórmula molecular |
C68H129N2O20P |
|---|---|
Peso molecular |
1325.7 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(86-67(61)81)50-85-68-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)87-68)90-91(82,83)84)89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67+,68-/m1/s1 |
Clave InChI |
IGOWJNMPZZWOER-POWUFNSKSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
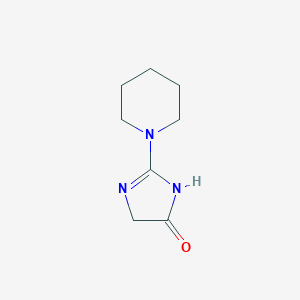
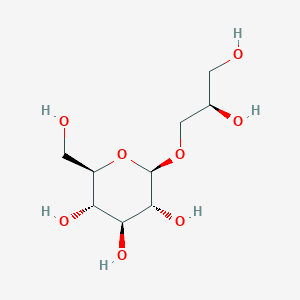
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
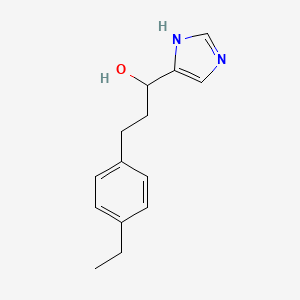
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)
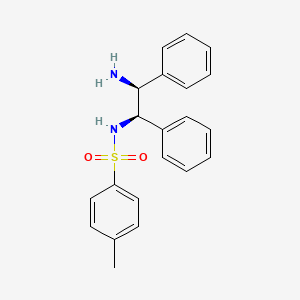
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
